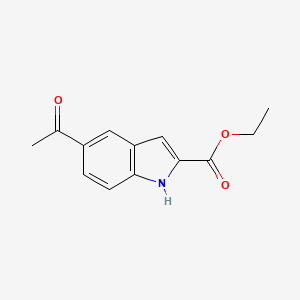

Ethyl 5-acetyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-acetyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12-7-10-6-9(8(2)15)4-5-11(10)14-12/h4-7,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCGCQUHGLKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Mechanistic Insights of Ethyl 5 Acetyl 1h Indole 2 Carboxylate and Analogues

Investigations into Anticancer Activity of Indole-2-carboxylate (B1230498) Derivatives (in vitro studies)

Indole-2-carboxylate derivatives have demonstrated a broad spectrum of anticancer activities, attributable to their diverse mechanisms of action that target various hallmarks of cancer.

Antiproliferative Effects on Cancer Cell Lines

A number of studies have highlighted the potent antiproliferative effects of indole-2-carboxylate analogues against a range of human cancer cell lines. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their activity against several liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. One particular compound, C11, demonstrated significant inhibitory activity against these cell lines and even against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov

Similarly, indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles have been synthesized and screened for their in vitro anticancer activity. capes.gov.br Compound I(12) from this series showed notable activity against MCF-7 (breast cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cell lines when compared to the standard drug Cisplatin. capes.gov.brdocumentsdelivered.com Other compounds in the series exhibited moderate to good activity. documentsdelivered.com

Furthermore, new 5-substituted-3-ethylindole-2-carboxamides were designed and showed significant antiproliferative activity against four cancer cell lines, with mean GI50 values ranging from 37 nM to 193 nM. rsc.org Another study on novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives identified compounds 6i and 6v as having exceptional cytotoxicity against various cancer cell lines, particularly MCF-7. acs.org

Antiproliferative Activity of Indole-2-carboxylate Derivatives

| Compound/Derivative Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 1H-indole-2-carboxylic acid derivatives (e.g., C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B, Bel-7402/5-Fu | Compound C11 showed the best inhibitory activities. nih.gov | nih.gov |

| Indole-2-carboxylic acid derived 1,2,3-triazoles (e.g., I(12)) | MCF-7, HeLa, HEK293 | Compound I(12) showed potential activity compared to Cisplatin. capes.gov.brdocumentsdelivered.com | capes.gov.brdocumentsdelivered.com |

| 5-substituted-3-ethylindole-2-carboxamides | Four cancer cell lines | Significant antiproliferative activity with mean GI50 values from 37 nM to 193 nM. rsc.org | rsc.org |

| N-thiazolyl-indole-2-carboxamide derivatives (e.g., 6i, 6v) | Various cancer cell lines, including MCF-7 | Exceptional cytotoxicity, particularly against MCF-7 cell lines. acs.org | acs.org |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of indole-2-carboxylate derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Studies on indole-2-carboxamide derivatives revealed their ability to induce apoptosis. For example, certain derivatives were found to significantly increase the levels of the pro-apoptotic protein Bax and decrease the levels of the anti-apoptotic protein Bcl-2 in MCF-7 cells. nih.gov These compounds also led to an increase in the levels of Cytochrome C, a key event in the intrinsic apoptosis pathway. nih.gov Further investigation into the most effective derivatives, Va, Ve, Vg, and Vh, showed their capability as caspase-3 activators, a crucial executioner caspase in apoptosis. mdpi.com

In addition to apoptosis, cell cycle arrest is another important mechanism. A study on novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein found that compound C11 could induce G1-S phase cell cycle arrest in liver cancer cells. nih.gov Similarly, some indole (B1671886) alkaloids have been shown to arrest the cell cycle at the G2/M phase. nih.gov For instance, Evodiamine, an indole alkaloid, arrests the cell cycle at G2/M and induces apoptosis by upregulating p53 and Bax, while decreasing Bcl-2, CyclinB1, and cdc2 protein levels. nih.gov

Inhibition of Key Cancer-Related Enzymes and Signaling Pathways

The anticancer activity of indole-2-carboxylate derivatives is also linked to their ability to inhibit various enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Tubulin Polymerization: Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. nih.govnih.govsemanticscholar.orgcapes.gov.br These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest. tdl.org For example, a class of indole-2-carbohydrazides showed significant antiproliferative activity by inhibiting tubulin polymerization. nih.gov

Protein Kinases: Indole-based compounds are known to be potent and selective kinase inhibitors. acs.org Derivatives of indole-2-carboxamide have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.gov One study found that compounds 5e, 5h, and 5k were superior to the standard dinaciclib (B612106) as CDK2 inhibitors. nih.gov Another series of indole-based derivatives demonstrated potent inhibitory activity against EGFR, BRAFV600E, and VEGFR-2. nih.gov The 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives have been identified as potent and selective inhibitors of the DYRK1A kinase. nih.govacs.org

HDAC: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents. nih.govacs.org Indole-3-butyric acid derivatives have been identified as potent HDAC inhibitors with significant antiproliferative activities. tandfonline.com Additionally, spirooxindole-derived compounds have been investigated as novel dual inhibitors of HDAC and MDM2. nih.gov

NF-κB/PI3K/Akt/mTOR Pathway: The NF-κB and PI3K/Akt/mTOR signaling pathways are critical for cancer cell survival, proliferation, and metastasis. nih.govnih.govmdpi.com Indole compounds, including indole-3-carbinol (B1674136) (I3C) and its derivatives, have been shown to inhibit these pathways. nih.govnih.gov For instance, a (3-chloroacetyl)-indole (3CAI) derivative was found to be a specific inhibitor of Akt, leading to the inhibition of the downstream mTOR pathway. nih.gov Furthermore, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their inhibitory activities on NF-κB. nih.govresearchgate.net

Antimicrobial Potential of Indole-2-carboxylate Derivatives (in vitro studies)

In addition to their anticancer properties, indole-2-carboxylate derivatives have also shown promising antimicrobial activity against a variety of pathogens.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of indole-2-carboxylate derivatives. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.gov Compound 8 from this series was the most active, with MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov

Another study on new indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles found that compounds I(6) and I(12) showed excellent inhibition against Escherichia coli and Bacillus subtilis compared to the standard drug Streptomycin. nih.gov Furthermore, a synthetic indole derivative, SMJ-2, was found to be effective against all multidrug-resistant gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov The development of novel nitrofuranyl indole carboxylates as potential antibacterial drug conjugates is also an active area of research. chemrxiv.orgchemrxiv.orgresearchgate.net

Antibacterial Activity of Indole-2-carboxylate Derivatives

| Compound/Derivative Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Eight Gram-positive and Gram-negative bacteria | Activity exceeded ampicillin and streptomycin by 10–50 fold; compound 8 was most active. nih.gov | nih.gov |

| Indole-2-carboxylic acid derived 1,2,3-triazoles (e.g., I(6), I(12)) | Escherichia coli, Bacillus subtilis | Excellent inhibition compared to Streptomycin. nih.gov | nih.gov |

| Synthetic indole derivative (SMJ-2) | Multidrug-resistant gram-positive bacteria | Effective by inhibiting respiratory metabolism. nih.gov | nih.gov |

Antifungal Activity

The antifungal potential of indole-2-carboxylate derivatives has also been investigated. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial activity also exhibited good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Compound 15 was the most potent antifungal agent in this series, and T. viride was the most sensitive fungal species. nih.gov

Another study on new ester and amide derivatives of indole-2-carboxylic acid found that compound 2 was the most active derivative against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.tr Compounds 1, 3, 5, and 6 from this series also had noticeable antifungal activities against C. albicans. fabad.org.tr Additionally, indole-acrylonitrile derivatives have been evaluated for their antifungal activity against Candida albicans. mdpi.com

Antiviral Activity, Including HIV Integrase Inhibition

The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of novel antiviral agents, particularly as inhibitors of HIV-1 integrase. rsc.orgnih.gov Integrase is a crucial enzyme in the lifecycle of HIV-1, and its inhibition can effectively disrupt viral replication. rsc.orgnih.gov Research has demonstrated that indole-2-carboxylic acid can inhibit the strand transfer process of integrase. nih.gov The mechanism of action involves the indole nucleus and the C2 carboxyl group chelating with two essential Mg²⁺ ions within the active site of the enzyme. rsc.orgnih.gov

Through structural optimization of the basic indole-2-carboxylic acid scaffold, a series of derivatives have been designed and synthesized. rsc.orgnih.gov One study identified a derivative, compound 17a , which demonstrated marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgnih.gov Binding mode analysis revealed that a halogenated benzene (B151609) ring introduced at the C6 position of the indole core could effectively bind with viral DNA through a π–π stacking interaction. rsc.orgnih.gov Further optimization of a different indole-2-carboxylic acid derivative (compound 3 ) led to the development of compound 20a , which showed a significantly increased inhibitory effect on integrase, with an IC₅₀ value of 0.13 μM. nih.govcolab.wsmdpi.com This enhanced activity was attributed to the introduction of a long branch on the C3 position of the indole core, which improved interaction with a hydrophobic cavity near the integrase active site. nih.govcolab.ws

Beyond HIV, other indole-2-carboxylate derivatives have been synthesized and screened for broad-spectrum antiviral activities against various DNA and RNA viruses. nih.gov In one study, a derivative designated as compound 14f showed potent inhibitory activity against influenza A with an IC₅₀ of 7.53 μmol/L. nih.gov Another compound, 8f , exhibited a high selectivity index (17.1) against the Coxsackie B3 (Cox B3) virus. nih.gov Structure-activity relationship (SAR) analyses from this research indicated that incorporating an acetyl substituent at an amino group was unfavorable for activity against RNA viruses. nih.gov

Table 1: HIV Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 μM | nih.gov |

| Compound 17a | HIV-1 Integrase | 3.11 μM | rsc.orgnih.gov |

| Compound 3 | HIV-1 Integrase | 12.41 μM | nih.govmdpi.com |

| Compound 20a | HIV-1 Integrase | 0.13 μM | nih.govcolab.wsmdpi.com |

Anti-Inflammatory Activities of Indole-2-carboxylate Derivatives (in vitro studies)

Indole derivatives, including those based on the indole-2-carboxylate and indole-2-carboxamide structures, have demonstrated considerable anti-inflammatory properties in various in vitro studies. nih.govtheaspd.comnih.gov These compounds have been shown to inhibit the production of key pro-inflammatory mediators. For instance, a novel indole-2-carboxamide derivative, LG4 , exhibited significant anti-inflammatory effects by reducing the production of TNF-α and IL-6 in activated macrophages. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org Among these, compound 13b was identified as the most potent, showing promise for development as an anti-inflammatory agent. nih.govrsc.org

Modulation of Inflammatory Pathways

The anti-inflammatory effects of indole-2-carboxylate analogues are often rooted in their ability to modulate specific intracellular signaling pathways. The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to external stimuli and regulates the production of pro-inflammatory cytokines. nih.gov The MAPK pathway is a validated upstream transducer that modulates the activation of NF-κB, a central regulator of inflammatory responses. nih.gov The indole-2-carboxamide derivative LG4 has been shown to exert its anti-inflammatory effects by directly binding to and inhibiting key components of the MAPK signaling pathway, including MAPK10 (JNK3), MAPK9 (JNK2), MAPK8 (JNK1), and MAPK1 (ERK). nih.gov By targeting the MAPK/NF-κB axis, such compounds can effectively dampen the inflammatory cascade. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the production of prostaglandins. nih.gov There are two main isoforms: COX-1, which is involved in physiological functions like gastrointestinal cytoprotection, and COX-2, which is typically induced during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Several studies have identified indole derivatives as potent and selective COX-2 inhibitors. nih.govresearchgate.net A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with compound S3 emerging as a significant anti-inflammatory agent that selectively inhibits COX-2 expression. nih.gov Docking studies revealed that this compound could bind effectively to the COX-2 enzyme. nih.gov Other research has identified indole derivatives with COX-2 inhibitory IC₅₀ values in the nanomolar range, with some compounds (Q7 , Q10 , and Q20 ) showing stronger inhibition than the well-known selective COX-2 inhibitor, Celecoxib. researchgate.net The design of molecules that conjugate indole acetamide (B32628) with other scaffolds, such as quinazolinones, has also been explored as a strategy to enhance COX-2 selectivity. tandfonline.com

Table 2: COX-2 Inhibitory Activity of Indole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Q7 | COX-2 | 61.05 nM/L | researchgate.net |

| Q10 | COX-2 | 54.68 nM/L | researchgate.net |

| Q20 | COX-2 | 39.42 nM/L | researchgate.net |

| Celecoxib (Reference) | COX-2 | 67.89 nM/L | researchgate.net |

Neuropharmacological Investigations of Indole-2-carboxylate Derivatives (in vitro studies)

The indole scaffold is a core component of many neuroactive compounds, and synthetic indole-2-carboxylate derivatives have been investigated for their potential to interact with key targets in the central nervous system.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) Receptors)

Indole derivatives have been studied as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of physiological and cognitive processes. nih.govacs.org Molecular docking studies have been performed to understand the interactions between indole derivatives and serotonin receptors at a molecular level. nih.gov These studies show that ligands often anchor to the orthosteric binding pocket via an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) on the receptor. nih.gov The indole moiety itself typically penetrates deep into a hydrophobic microdomain of the receptor cavity. nih.gov Certain derivatives have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ/₁ₙ, 5-HT₂ₑ, 5-HT₆, and 5-HT₇. researchgate.net

Allosteric Modulation of Cannabinoid Receptors (CB1)

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) associated with the central nervous system, is another important target for indole-based compounds. nih.gov Rather than directly activating or blocking the receptor at its primary (orthosteric) site, some indole-2-carboxamides function as allosteric modulators, binding to a separate site on the receptor to fine-tune its function. nih.govnih.gov

A prototypical CB1 allosteric modulator from this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.govrealmofcaring.org In vitro equilibrium binding assays have shown that such compounds can significantly increase the binding of CB1 receptor agonists, an effect known as positive cooperativity. realmofcaring.org Structure-activity relationship (SAR) studies have revealed key structural requirements for this activity, including an electron-withdrawing group at the C5-position and a critical chain length at the C3-position of the indole ring. nih.govcncb.ac.cn While these compounds can enhance agonist binding, they often behave as insurmountable antagonists of receptor function, causing a reduction in the maximum effect (Eₘₐₓ) of CB1 agonists in functional assays. realmofcaring.org Some of these allosteric modulators can also induce biased signaling, for instance, by promoting β-arrestin-mediated downstream signaling pathways independent of G-protein coupling. nih.govnih.gov

Table 3: Allosteric Modulatory Activity of an Indole-2-Carboxamide at the CB1 Receptor

| Compound | Target | Binding Affinity (Kₑ) | Binding Cooperativity (α) | Reference |

|---|---|---|---|---|

| 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) | CB1 Receptor | 167.3 nM | 16.55 | cncb.ac.cn |

NMDA Receptor Antagonism and Glycine (B1666218) Binding Site Interactions

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission in the central nervous system, plays a significant role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in various neurodegenerative disorders. The glycine binding site on the NM-DA receptor is a key allosteric site that must be occupied for the receptor to be activated by glutamate. Modulation of this site is a significant area of interest for therapeutic intervention.

Currently, there is no publicly accessible research detailing any investigation into Ethyl 5-acetyl-1H-indole-2-carboxylate as an antagonist of the NMDA receptor or its potential interactions with the glycine binding site. While other indole-containing molecules have been explored for their effects on NMDA receptors, the specific activity of this ethyl carboxylate derivative remains uncharacterized.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme responsible for the degradation of several important neurotransmitters, including dopamine. Inhibition of MAO-B can increase dopaminergic tone and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The indole nucleus is a common scaffold in the design of MAO inhibitors.

However, a thorough search of scientific databases and chemical literature reveals no specific studies on the MAO-B inhibitory activity of Ethyl 5-acetyl-1H-indole-2-carboxylate. Consequently, its potency, selectivity, and mechanism of interaction with MAO-B are unknown.

Other Noteworthy Biological Activities (in vitro studies)

Beyond its potential neurological targets, the broader biological profile of a compound is often explored through a variety of in vitro assays.

Antioxidant Properties and Free Radical Scavenging

Many indole derivatives are known to exhibit antioxidant properties due to the electron-rich nature of the indole ring, which can donate a hydrogen atom to scavenge free radicals. Common assays to determine such activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Despite the theoretical potential for antioxidant activity, there are no published in vitro studies that have specifically evaluated the free radical scavenging capabilities of Ethyl 5-acetyl-1H-indole-2-carboxylate.

Enzyme Inhibitory Profiles (e.g., Urease, Fructose-1,6-bisphosphatase, Mcl-1)

The inhibitory activity of small molecules against various enzymes is a cornerstone of drug discovery. Enzymes such as urease (implicated in bacterial infections), fructose-1,6-bisphosphatase (a target in metabolic diseases), and Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancers, are all significant therapeutic targets.

There is no available data from in vitro studies to suggest that Ethyl 5-acetyl-1H-indole-2-carboxylate has been screened for inhibitory activity against urease, fructose-1,6-bisphosphatase, or Mcl-1.

Interactions with Gut Microbiota-Derived Metabolites

The gut microbiota and its metabolic products are increasingly recognized for their profound impact on human health and disease. The biotransformation of xenobiotics by gut bacteria can significantly alter their biological activity.

Investigations into the interaction between Ethyl 5-acetyl-1H-indole-2-carboxylate and gut microbiota-derived metabolites have not been reported in the scientific literature. It is therefore unknown whether this compound can be metabolized by gut bacteria or if it influences microbial metabolic pathways.

Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. This often involves techniques such as X-ray crystallography, molecular docking, and various spectroscopic methods to study the binding interactions between the small molecule and its biological target.

Given the absence of confirmed biological activities for Ethyl 5-acetyl-1H-indole-2-carboxylate, there has been no subsequent mechanistic elucidation of its interactions with any biological targets. The exploration of its structure-activity relationships and binding modes remains a subject for future research, should any significant biological activity be identified.

Molecular Target Identification and Validation

The biological activities of indole derivatives are often attributed to their interaction with specific molecular targets that are crucial for cell proliferation and survival. mdpi.com For analogues of Ethyl 5-acetyl-1H-indole-2-carboxylate, a number of potential molecular targets have been identified, primarily in the context of cancer therapy.

Protein Kinases: A significant number of indole derivatives have been found to inhibit various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. mdpi.com Specific kinases targeted by indole-2-carboxamide analogues include:

Epidermal Growth Factor Receptor (EGFR): Several indole-2-carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.govmdpi.com

Cyclin-Dependent Kinase 2 (CDK2): This kinase is crucial for cell cycle progression, and its inhibition by indole-2-carboxamides can lead to cell cycle arrest. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 by indole derivatives can disrupt tumor angiogenesis. mdpi.comnih.gov

B-RafV600E: This mutated kinase, common in certain cancers, has also been identified as a target for some indole-2-carboxamides. mdpi.com

DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. nih.govacs.org Indole derivatives have been identified as inhibitors of both Topoisomerase I and Topoisomerase II, leading to DNA damage and apoptosis in cancer cells. nih.govnih.gov

Tubulin: The protein tubulin, which polymerizes to form microtubules, is a well-established target for anticancer drugs. Some indole derivatives have been shown to inhibit tubulin polymerization, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov

Other Potential Targets:

Histone Deacetylases (HDACs): Inhibition of HDACs by certain indole derivatives can alter gene expression and induce apoptosis. mdpi.com

Aromatase: This enzyme is involved in estrogen synthesis, and its inhibition is a strategy in hormone-dependent cancers. mdpi.com

Peroxisome Proliferator-Activated Receptor alpha (PPARα): Some indole derivatives have been identified as agonists of PPARα, a target for regulating lipid metabolism. nih.gov

HIV-1 Integrase: Certain indole-2-carboxylic acid derivatives have been shown to inhibit this viral enzyme, which is essential for HIV replication. nih.gov

The validation of these molecular targets for specific indole derivatives typically involves a combination of biochemical assays, cellular assays, and molecular modeling studies to confirm direct interaction and functional inhibition.

Biochemical Assays for Activity Characterization

A variety of biochemical assays are employed to characterize the biological activity of indole derivatives and to quantify their potency against specific molecular targets.

Cytotoxicity Assays:

MTT/MTS Assays: These colorimetric assays are widely used to assess the antiproliferative activity of compounds on various cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells. mdpi.comfrontiersin.org Numerous studies have utilized this assay to determine the IC50 (half-maximal inhibitory concentration) values of indole-2-carboxylate analogues against a range of cancer cell lines. frontiersin.orgtandfonline.comnih.gov

Enzyme Inhibition Assays:

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate, for example, through radiometric or fluorescence-based methods. nih.govmdpi.com

Topoisomerase Inhibition Assays: These assays typically involve measuring the relaxation of supercoiled DNA. Inhibitors of topoisomerase prevent this relaxation, which can be visualized using gel electrophoresis. acs.org

Apoptosis Assays:

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can confirm that a compound induces apoptosis. nih.govtandfonline.com

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). mdpi.com

The following table summarizes the cytotoxic activities of some representative indole-2-carboxylate analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Indole-aryl amide derivative 2 | MCF7 (Breast) | 0.81 | nih.gov |

| Indole-aryl amide derivative 2 | PC3 (Prostate) | 2.13 | nih.gov |

| Indole-aryl amide derivative 3 | HeLa (Cervical) | 5.64 | nih.gov |

| N-(4-fluorobenzyl)indole analogue 8c | DAOY (Medulloblastoma) | 4.10 | nih.gov |

| Indole compound 1c | HepG2 (Liver) | 0.9 | frontiersin.org |

| Indole compound 1c | MCF-7 (Breast) | 0.55 | frontiersin.org |

| Indole compound 1c | HeLa (Cervical) | 0.50 | frontiersin.org |

Pathways of Action and Cellular Responses

The interaction of indole derivatives with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to specific cellular responses such as cell cycle arrest and apoptosis.

Cell Cycle Arrest: Many indole derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation. mdpi.com

G1 Phase Arrest: Some indole-aryl amide derivatives have been observed to cause cell cycle arrest in the G1 phase. nih.gov This is often associated with the upregulation of cell cycle inhibitors like p21 and p27. 47.251.13

G2/M Phase Arrest: Other indole analogues induce arrest at the G2/M transition, which is often linked to the disruption of microtubule dynamics or DNA damage. tandfonline.comacs.orgnih.govfrontiersin.org

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate malignant cells. rndsystems.com Indole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. nih.gov The expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 are often modulated by indole compounds. researchgate.net

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of downstream caspases. researchgate.net

The cellular responses to treatment with indole derivatives are often multifaceted, involving the interplay of multiple signaling pathways. For example, the inhibition of protein kinases like EGFR can disrupt downstream signaling through the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. mdpi.com

DNA Replication and Cell Division Interference

A key mechanism by which certain indole derivatives exert their anticancer effects is through interference with DNA replication and cell division. patsnap.com

Inhibition of DNA Topoisomerases: As previously mentioned, indole derivatives can inhibit topoisomerases I and II. nih.gov These enzymes are critical for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. acs.org

Disruption of Microtubule Dynamics: Indole compounds that target tubulin can interfere with the formation and function of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. This disruption leads to a mitotic arrest and can subsequently induce apoptosis. nih.gov

While direct evidence for Ethyl 5-acetyl-1H-indole-2-carboxylate is not yet available, the established activities of its analogues strongly suggest that it may also interfere with these fundamental cellular processes. Further research is warranted to elucidate the specific mechanisms of action of this particular compound.

Structure Activity Relationship Sar Studies of Ethyl 5 Acetyl 1h Indole 2 Carboxylate Analogues

Impact of Substituents on the Indole (B1671886) Nucleus

The biological activity of indole-2-carboxylate (B1230498) derivatives can be finely tuned by introducing or modifying substituents at various positions of the indole core. These modifications can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

The substitution pattern on the benzene (B151609) ring portion of the indole nucleus is a key determinant of biological activity. While direct SAR studies focusing specifically on the 5-acetyl group in the context of Ethyl 5-acetyl-1H-indole-2-carboxylate are not extensively detailed in the available literature, the impact of other substituents at the C-5 position provides significant insights.

Furthermore, modifications at the C-5 position have been explored in the development of HIV-1 integrase inhibitors. The introduction of a nitro group at C-5 was used as a synthetic handle for further functionalization, although derivatives with amide-linked halogenated benzene or pyrazine groups at this position did not show improved activity compared to C-6 substituted analogues nih.gov. This suggests that for different biological targets, the optimal substitution at C-5 can vary significantly. The acetyl group, being an electron-withdrawing group, would be expected to modulate the electronic character of the indole ring in a manner distinct from halogens or nitro groups, potentially influencing its binding affinity and efficacy.

The ethyl carboxylate group at the C-2 position is a cornerstone of the indole-2-carboxylate scaffold and plays a multifaceted role in its biological activity. It serves not only as a critical pharmacophoric feature for target interaction but also as a versatile synthetic handle for the creation of derivatives with modulated properties chemimpex.com.

In many instances, the ester is hydrolyzed to the corresponding carboxylic acid, which is often essential for activity. For example, in a series of CysLT1 selective antagonists, the carboxylic acid group at C-2 was found to be a necessary pharmacophore for potent activity nih.gov. Similarly, for HIV-1 integrase inhibitors, the indole nitrogen and the 2-carboxyl group are proposed to chelate with two Mg2+ ions in the enzyme's active site, making the free carboxylate crucial for the inhibitory mechanism nih.gov. Saponification of the ethyl ester to the free acid is a common final step in the synthesis of these active compounds nih.govnih.gov.

The ethyl carboxylate can also be converted to a carboxamide, a bioisosteric replacement that often leads to compounds with improved biological profiles, including enhanced stability or altered target interactions. Extensive research has been conducted on indole-2-carboxamides as potent agents against various targets, including cannabinoid receptors, Mycobacterium tuberculosis, and cancer cell lines nih.govnih.govnih.gov. The conversion from an ester to an amide introduces a hydrogen bond donor (the amide N-H), which can establish new interactions with the target receptor. For instance, replacing the ester bond with an amide function was found to be favorable for improving the potency of CysLT1 antagonists nih.gov. The synthesis of indole-2-carboxamides typically involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling with an appropriate amine nih.govnih.govmdpi.com.

The C-3 position of the indole-2-carboxylate core is a hot spot for chemical modification, and substituents at this position have a profound impact on biological potency and selectivity. The size, shape, and chemical nature of the C-3 substituent often dictate the compound's ability to fit into the binding pocket of the target protein.

In the field of anticancer research, C-3 substitution is critical. In a series of indole-2-carboxylic acid benzylidene-hydrazides, modification at the C-3 position was found to be important for apoptotic activity. Replacing a small methyl group with a larger phenyl group at C-3 led to a 20-fold increase in apoptotic activity in T47D breast cancer cells nih.gov. Similarly, for antiproliferative indole-2-carboxamides targeting EGFR and CDK2, keeping a methyl group at C-3 was a key design element in a library of potent compounds nih.gov. For other antiproliferative agents, the activity was found to increase in the order of H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl at the C-3 position, indicating that even subtle changes can significantly alter efficacy mdpi.com.

For cannabinoid CB1 receptor allosteric modulators, the C-3 position is also sensitive to substitution. The introduction of an aliphatic azide at the C-3 alkyl chain was explored to create photoactivatable ligands, with the resulting activity being dependent on other substitutions in the molecule nih.gov. Another study showed that the CB1 inhibitory effect is sensitive to the substituent at the C-3 position, with short alkyl groups being preferred nih.gov.

The table below summarizes the effect of various C-3 substituents on the biological activity of indole-2-carboxylate/carboxamide analogues.

| Base Scaffold | C-3 Substituent | Biological Target/Activity | Key Finding (Example Compound) | Reference |

|---|---|---|---|---|

| 5-Chloro-indole-2-carboxylic acid hydrazide | -CH3 | Apoptosis Induction (T47D cells) | Screening hit with moderate activity (EC50 > 2 µM). | nih.gov |

| 5-Chloro-indole-2-carboxylic acid hydrazide | -Phenyl | Apoptosis Induction (T47D cells) | ~20-fold more potent than methyl analogue (EC50 = 0.1 µM for 9b). | nih.gov |

| 5-Chloro-indole-2-carboxamide | -CH3 | Antiproliferative (MCF-7 cells) | Potent activity, GI50 values in the low µM range (e.g., 5d, 5e). | nih.gov |

| 5-Halo-indole-2-carboxamide | -H | Antiproliferative (Various) | Most potent in the series (GI50 = 26 nM for Va). | mdpi.com |

| 5-Halo-indole-2-carboxamide | -CH2CH3 | Antiproliferative (Various) | Less potent than -H analogue (GI50 = 56 nM for Vc). | mdpi.com |

| 5-Chloro-indole-2-carboxamide | -CH2OH | CB1 Allosteric Modulation | Serves as a precursor for introducing other functional groups like azides. | nih.gov |

Alkylation of the indole nitrogen at the N-1 position is another common strategy to modulate the pharmacological properties of indole-2-carboxylate analogues. The N-1 position is typically unsubstituted (N-H), and this proton can act as a hydrogen bond donor. Replacing this proton with an alkyl or other group can alter the compound's binding mode, solubility, and metabolic stability rsc.orgyoutube.com.

In studies on anti-Trypanosoma cruzi agents, N-methylation of both the amide and the indole N-H was found to restore potency that was lost due to other modifications, suggesting an important role for this group in establishing the correct bioactive conformation acs.org. For TRPV1 agonists, N-methylation of the indole-2-carboxylate scaffold was a key step in generating a library of active compounds mdpi.com.

Synthetically, N-alkylation is readily achieved using a base and an alkylating agent nih.govmdpi.com. However, the choice of base and solvent is critical to ensure selective N-alkylation over C-3 alkylation rsc.org. Enantioselective methods for N-alkylation have also been developed, which are important when installing chiral substituents nih.govmdpi.com. The impact of N-1 substitution is highly target-dependent; while in some cases it enhances activity, in others, the N-H group is essential for hydrogen bonding with the target, and its removal leads to a loss of potency. For instance, in a series of antiproliferative agents, the indole N-H group was found to be important for activity when comparing indole derivatives to their benzofuran bioisosteres mdpi.com.

The introduction of halogen atoms onto the benzene ring of the indole nucleus is a widely employed and effective strategy in medicinal chemistry to enhance biological activity nih.govmdpi.com. Halogens can increase lipophilicity, improve metabolic stability, and introduce specific interactions, such as halogen bonding, with the target protein. The position and identity of the halogen are critical.

In the development of antiproliferative agents, halogenation is a recurring theme. A comparison between a 5-chloro (Vc ) and a 5-bromo (Vd ) indole-2-carboxamide derivative showed that the chloro analogue was more potent, indicating a preference for chlorine over bromine at this position for antiproliferative action mdpi.com. Another study found that a 5-chloro substituent led to higher potency than a 6-chloro substituent in a different series of anticancer compounds nih.gov.

For CysLT1 antagonists, substitutions at various positions of the indole ring were investigated. Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. Furthermore, substitution at position 7 of the indole ring was found to be the most favorable, while substitution at position 4 was the least favorable nih.gov. In the context of antitubercular agents, 4,6-disubstitution on the indole ring, particularly with methyl groups, was shown to contribute to greater potency against a panel of mycobacteria compared to unsubstituted analogues nih.gov.

The following table illustrates the significance of halogenation on the biological activity of indole-2-carboxylate analogues.

| Base Scaffold | Halogen Substituent(s) | Biological Target/Activity | Key Finding (Example Compound) | Reference |

|---|---|---|---|---|

| 3-Ethyl-N-aryl-indole-2-carboxamide | 5-Chloro | Antiproliferative | More potent than 5-bromo analogue (Vc vs Vd). | mdpi.com |

| 3-Ethyl-N-aryl-indole-2-carboxamide | 5-Bromo | Antiproliferative | Less potent than 5-chloro analogue (Vd). | mdpi.com |

| 3-Methyl-N-aryl-indole-2-carboxamide | 5-Chloro | Antiproliferative | More potent than 6-chloro analogue (5c vs 5g). | nih.gov |

| 3-Substituted-indole-2-carboxylic acid | 7-Fluoro | CysLT1 Antagonist | 7-substitution is favorable. Fluoro is better than chloro (17g vs 17a). | nih.gov |

| 3-Substituted-indole-2-carboxylic acid | 4-Fluoro | CysLT1 Antagonist | 4-substitution is the least favorable position for activity (17d). | nih.gov |

| N-Benzyl-indole-2-carboxamide | 4,6-Difluoro | Antitubercular (M. tb) | Active compound (9a). 4,6-disubstitution enhances potency. | nih.govnih.gov |

Rational Design Principles for Optimized Indole-2-carboxylates

Based on the extensive SAR studies, several rational design principles can be formulated for the optimization of indole-2-carboxylate analogues as potent and selective bioactive agents.

The C-2 Position as an Anchor and Modulator: The C-2 carboxyl function (as an ester, acid, or amide) is a critical anchor point for target binding. The choice between these functionalities is target-specific. For enzymes requiring metal chelation, such as HIV-1 integrase, a free carboxylic acid is indispensable nih.gov. For other targets, conversion to a carboxamide can introduce crucial hydrogen bonding interactions and improve pharmacokinetic properties nih.govnih.gov. The ethyl ester often serves as a prodrug or a key synthetic intermediate nih.govnih.gov.

C-3 Substituents for Potency and Selectivity: The C-3 position is the primary site for introducing diversity to explore specific binding pockets and enhance potency. Small, lipophilic groups (e.g., methyl, ethyl) are often favored, but larger aromatic groups can lead to significant gains in potency if the target accommodates them, as seen in apoptosis inducers nih.gov. QSAR and molecular modeling studies can guide the selection of C-3 substituents to optimize interactions within the target's active site nih.govresearchgate.net.

N-1 Substitution for Pharmacokinetic and Conformational Control: While the indole N-H often provides a key hydrogen bond, its substitution can be beneficial. N-alkylation can block metabolism at this site, improve membrane permeability, and lock the molecule into a more favorable bioactive conformation acs.orgmdpi.com. This strategy should be employed based on a structural understanding of the target to avoid disrupting essential hydrogen bonds mdpi.com.

Ligand Efficiency and Drug-like Properties Optimization

The optimization of lead compounds is a multifaceted process that aims to enhance potency while maintaining or improving physicochemical properties essential for a successful drug candidate. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key tools in this process. LE relates the binding affinity of a molecule to its size (heavy atom count), while LLE connects potency to lipophilicity (cLogP), helping to guide the development of compounds that are not excessively large or greasy, which can lead to poor pharmacokinetic profiles.

In studies of related 1H-indole-2-carboxamides designed as agents against Trypanosoma cruzi, the challenge of balancing potency and physicochemical properties was evident. acs.org An analysis of this series revealed that many compounds exhibited a low lipophilic ligand efficiency (LLE) of less than 3, highlighting an opportunity for optimization. acs.org The research indicated that biological activity was not solely driven by lipophilicity. acs.org

SAR exploration on the 5-position of the indole ring, the same position bearing the acetyl group in Ethyl 5-acetyl-1H-indole-2-carboxylate, provided significant insights. It was found that small, aliphatic, electron-donating groups were favored for potency. acs.org In contrast, analogues featuring electron-withdrawing groups like halogens or a trifluoromethyl group at the 5-position were inactive. acs.org This suggests that the electronic properties of the substituent at this position are a critical determinant of activity.

The table below summarizes the structure-activity relationships for substitutions at the 5-position of an indole-2-carboxamide scaffold targeting T. cruzi.

| Compound ID | 5-Position Substituent | Potency (pEC₅₀) | Lipophilic Ligand Efficiency (LLE) |

| 1 | Methyl | > 5.5 | < 3 |

| 3 | Cyclopropyl | > 5.5 | < 3 |

| 5 | Ethyl | 5.4 - 6.2 | < 3 |

| 6 | Methoxy | 5.4 - 6.2 | < 3 |

| 8 | Halogen (Cl, Br) | < 4.2 | Not Reported |

| 10 | Trifluoromethyl (CF₃) | < 4.2 | Not Reported |

Data sourced from studies on 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity. acs.org

Furthermore, the process of drug design often involves computational filtering to ensure compounds possess desirable "drug-like" qualities. In the development of indole-2-carboxylic acid derivatives as novel HIV-1 integrase inhibitors, potential candidates were filtered using established guidelines like Lipinski's rules of five before biological testing to eliminate molecules with poor properties. mdpi.com This highlights a standard practice in the optimization of indole-based scaffolds to enrich for compounds with a higher probability of success in later developmental stages.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can significantly influence binding affinity and efficacy, as biological macromolecules like proteins and enzymes are chiral. Consequently, different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.

In the development of analogues based on the indole-2-carboxylate framework, the introduction of chiral centers is a common strategy to explore the chemical space around the core scaffold and optimize target engagement. For instance, in a series of novel indole-2-carboxamide derivatives developed as potential antiproliferative agents, a particularly potent compound featured a 2-methylpyrrolidin-1-yl group. nih.gov The presence of the methyl group on the pyrrolidine ring introduces a chiral center. This derivative, the 2-methylpyrrolidin-4-yl phenethyl derivative 5e , was identified as the most potent in the series, with a mean GI₅₀ value of 0.95 µM against four cancer cell lines, a potency greater than the reference drug doxorubicin. nih.gov

Another study involved the synthesis of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides, which contain a chiral center in the ethylamine linker attached to the amide nitrogen. mdpi.com These compounds demonstrated promising antiproliferative activity, with GI₅₀ values in the nanomolar range. mdpi.com For example, compound Vc , which has a chloro- and ethyl-substituted indole ring, was synthesized as a racemic mixture. While the specific activities of the individual enantiomers were not reported, the high potency of the mixture suggests that stereochemistry is a key factor in the activity of these complex analogues.

The table below presents data for selected chiral analogues from different series, illustrating the impact of stereogenic centers on biological activity.

| Compound ID | Chiral Moiety | Target/Assay | Activity Metric (IC₅₀/GI₅₀) |

| 5e | 2-methylpyrrolidin-1-yl | Antiproliferative (4 cell lines) | 0.95 µM (mean GI₅₀) |

| Vc | (rac)-2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | Antiproliferative (MCF-7 cells) | 26 nM (GI₅₀) |

Data for compound 5e sourced from a study on EGFR/CDK2 dual inhibitors. nih.gov Data for compound Vc sourced from a study on multi-target antiproliferative agents. mdpi.com

These examples underscore the importance of stereochemical considerations in the SAR of indole-2-carboxylate analogues. The defined spatial orientation of substituents introduced by a chiral center can lead to enhanced interactions with the target, resulting in increased potency. Therefore, the synthesis and evaluation of individual stereoisomers are often critical steps in the optimization of such compounds.

Computational and Theoretical Investigations of Ethyl 5 Acetyl 1h Indole 2 Carboxylate

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of the indole-2-carboxylate (B1230498) scaffold, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key molecular interactions that govern their binding affinity.

While specific docking studies on Ethyl 5-acetyl-1H-indole-2-carboxylate are not extensively documented in publicly available literature, research on analogous indole (B1671886) derivatives provides a framework for understanding its potential interactions. For instance, various substituted indole-2-carboxylates have been docked against a range of protein targets, including enzymes like cyclooxygenase (COX-2) and kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.govd-nb.info

These studies consistently highlight the importance of the indole core and its substituents in forming specific interactions with amino acid residues in the protein's binding pocket. The interactions typically observed for indole derivatives include:

Hydrogen Bonding: The N-H group of the indole ring and the carbonyl oxygen of the ester and acetyl groups can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand within the active site.

Hydrophobic Interactions: The bicyclic indole ring system provides a large hydrophobic surface that can engage in van der Waals and pi-stacking interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

Pi-Stacking Interactions: The aromatic nature of the indole ring allows for favorable pi-pi stacking or T-shaped pi-stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and histidine.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues | Significance |

|---|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Backbone C=O | Anchoring the ligand in the active site |

| Hydrogen Bond Acceptor | Ester C=O, Acetyl C=O | Lys, Arg, Ser, Thr | Directional interactions and specificity |

| Hydrophobic Interactions | Indole Ring, Ethyl Group, Acetyl Methyl Group | Leu, Val, Ile, Ala, Met | Contribution to binding affinity |

| Pi-Stacking | Indole Ring | Phe, Tyr, Trp, His | Stabilization of the binding pose |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. These calculations can provide valuable information about the geometry, charge distribution, and reactivity of a compound like Ethyl 5-acetyl-1H-indole-2-carboxylate.

DFT studies on indole and its derivatives have been performed to understand the effects of substituents on the electronic properties of the indole ring system. researchgate.net For Ethyl 5-acetyl-1H-indole-2-carboxylate, a typical DFT calculation, for instance using the B3LYP functional with a 6-31G** basis set, would begin with a geometry optimization to find the lowest energy conformation of the molecule.

From the optimized geometry, a variety of electronic properties can be calculated:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). For Ethyl 5-acetyl-1H-indole-2-carboxylate, the MEP would likely show negative potential around the carbonyl oxygen atoms of the ester and acetyl groups, indicating their propensity to act as hydrogen bond acceptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding and charge distribution within the molecule, including the delocalization of electrons and the nature of intramolecular interactions.

The presence of the electron-withdrawing acetyl group at the 5-position and the ester group at the 2-position would be expected to significantly influence the electronic properties of the indole ring, affecting its reactivity and interaction with biological targets.

| Calculated Property | Predicted Value/Observation | Significance |

|---|---|---|

| Optimized Geometry | Near-planar indole ring | Provides the most stable 3D structure for further calculations |

| HOMO Energy | Localized on the indole ring | Indicates the region most susceptible to electrophilic attack |

| LUMO Energy | Distributed over the indole ring and carbonyl groups | Indicates the region most susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate value | Suggests good chemical stability |

| Dipole Moment | Significant, directed towards the carbonyl groups | Influences solubility and interactions with polar environments |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like Ethyl 5-acetyl-1H-indole-2-carboxylate, with rotatable bonds in its ethyl ester and acetyl side chains, understanding its conformational landscape is crucial.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. An MD simulation of Ethyl 5-acetyl-1H-indole-2-carboxylate, either in a solvent or within a protein's active site, can reveal:

Conformational Flexibility: How the molecule explores different conformations and the timescales of these motions.

Solvent Effects: How the surrounding water molecules interact with the ligand and influence its conformation.

Ligand-Protein Dynamics: When simulated within a protein, MD can show how the ligand and protein adapt to each other, the stability of the binding pose predicted by docking, and the fluctuations of the ligand within the binding pocket.

In Silico ADME Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must not only have high affinity for its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico methods for predicting ADME properties have become an indispensable part of the early-stage drug discovery process, as they can help to identify compounds with potential pharmacokinetic liabilities before they are synthesized and tested in the lab. japsonline.comimedpub.com

Various computational models and software, such as SwissADME and PreADMET, are available to predict a wide range of ADME-related parameters based on a molecule's structure. researchgate.net For Ethyl 5-acetyl-1H-indole-2-carboxylate, these tools can predict properties such as:

Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water, which influences its absorption and distribution.

Aqueous Solubility (LogS): Important for absorption and formulation.

Gastrointestinal (GI) Absorption: The likelihood of the compound being absorbed from the gut after oral administration.

Blood-Brain Barrier (BBB) Permeation: Whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: The potential for the compound to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Drug-likeness: An assessment based on rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.

Pharmacokinetic modeling, in this context, refers to the use of these in silico predictions to build a profile of the compound's likely behavior in the body. While not a substitute for experimental pharmacokinetic studies, these predictions are invaluable for prioritizing compounds for further development.

| ADME Property | Predicted Value/Outcome | Implication for Drug Development |

|---|---|---|

| Molecular Weight | ~231 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.0 - 3.0 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 (indole N-H) | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (C=O x2, ester O) | Compliant with Lipinski's Rule (≤10) |

| Gastrointestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeation | Likely | Potential for CNS activity |

| CYP2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions |

| Drug-likeness | Passes Lipinski's Rule of Five | Favorable physicochemical properties for an oral drug |

Future Perspectives and Research Directions for Ethyl 5 Acetyl 1h Indole 2 Carboxylate

Development of Novel Synthetic Methodologies

While general methods for the synthesis of indole-2-carboxylates are established, the development of novel, efficient, and regioselective synthetic routes for Ethyl 5-acetyl-1H-indole-2-carboxylate and its analogs is a significant area for future research. nih.govmdpi.comresearchgate.net

Future research could focus on:

Greener Synthetic Approaches: Exploring environmentally benign synthetic methods, such as one-pot reactions, multicomponent reactions, and the use of greener solvents and catalysts, can lead to more sustainable and cost-effective production.

Catalytic C-H Functionalization: Direct C-H functionalization of the indole (B1671886) core is a powerful tool for introducing the acetyl group, potentially offering a more atom-economical and efficient alternative to classical methods.

Flow Chemistry: The application of continuous flow technology could enable better control over reaction parameters, leading to higher yields, improved purity, and safer scale-up of the synthesis.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing complex molecules. The use of enzymes for the acylation or esterification steps could provide novel and efficient synthetic pathways.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Greener Synthesis | Reduced waste, lower cost, improved safety | Development of one-pot and multicomponent reactions |

| C-H Functionalization | High atom economy, reduced synthetic steps | Design of selective catalysts for direct acylation |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reaction conditions in microreactors |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

Elucidation of Undiscovered Biological Activities

The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com The specific substitution pattern of Ethyl 5-acetyl-1H-indole-2-carboxylate suggests that it may possess unique biological activities that are yet to be discovered.

Future research should aim to:

Broad-Spectrum Biological Screening: Systematic screening of the compound against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and inflammatory pathways, could reveal novel therapeutic applications.

Target-Based Screening: Based on the structural similarity to known bioactive indole derivatives, targeted screening against specific enzymes or receptors, such as kinases or G-protein coupled receptors, could be a fruitful approach.

Phenotypic Screening: Utilizing high-content phenotypic screening assays can help identify novel biological activities without a preconceived hypothesis about the molecular target.

Antiviral Activity: Given that some indole derivatives have shown antiviral properties, investigating the potential of Ethyl 5-acetyl-1H-indole-2-carboxylate against a panel of viruses is a worthwhile endeavor. nih.gov

| Biological Activity | Rationale for Investigation | Potential Therapeutic Area |

| Anticancer | Indole derivatives are known to inhibit cancer cell growth. nih.gov | Oncology |

| Antimicrobial | The indole scaffold is present in many antimicrobial agents. | Infectious Diseases |

| Anti-inflammatory | Many indole-containing compounds exhibit anti-inflammatory effects. mdpi.com | Inflammatory Disorders |

| Antiviral | Certain indole derivatives have demonstrated antiviral efficacy. nih.gov | Virology |

Advancement in Understanding Mechanistic Pathways

Once a biological activity is identified, elucidating the underlying mechanism of action is crucial for further development. For Ethyl 5-acetyl-1H-indole-2-carboxylate, this would involve a deep dive into its molecular interactions within biological systems.

Future mechanistic studies could include:

Target Identification and Validation: For any discovered biological activity, identifying the specific molecular target(s) is paramount. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Pathway Analysis: Investigating the effect of the compound on various cellular signaling pathways can provide insights into its mechanism of action. This can be achieved through techniques like Western blotting, reporter gene assays, and transcriptomics.

Structural Biology: Determining the crystal structure of the compound in complex with its biological target can provide atomic-level details of the interaction and guide further optimization.

Integrated Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods is a powerful strategy in modern drug discovery. espublisher.comnih.gov This approach can accelerate the design and optimization of new drug candidates based on the Ethyl 5-acetyl-1H-indole-2-carboxylate scaffold.

Future research in this area should focus on:

Molecular Docking and Virtual Screening: Computational docking studies can be used to predict the binding mode of the compound to various biological targets and to virtually screen large compound libraries for other potential hits. espublisher.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to establish a correlation between the chemical structure of a series of analogs and their biological activity, which can guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the complex and the key interactions involved. espublisher.com

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. espublisher.com

| Computational Method | Application in Drug Design | Expected Outcome |

| Molecular Docking | Prediction of binding modes and virtual screening. espublisher.commdpi.com | Identification of potential biological targets and new hits. |

| QSAR | Establishing structure-activity relationships. | Guidance for the design of more potent analogs. |

| MD Simulations | Understanding the dynamics of ligand-target interactions. espublisher.com | Insights into the stability and key interactions of the complex. |

| ADMET Prediction | Early assessment of pharmacokinetic properties. espublisher.com | Selection of candidates with favorable drug-like properties. |

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies acetyl (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl) and ester (δ ~4.3 ppm for CH₂, ~165 ppm for COO) groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.1002 for C₁₃H₁₃NO₃).

Q. Advanced Research Focus

- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in substituent orientation. For example, SHELXL optimizes H-bonding networks and thermal parameters, critical for validating tautomeric forms .

- Contradictions : Discrepancies in reported melting points (e.g., 154–157°C in indole analogs ) may stem from polymorphism or solvent-dependent crystallization.

How do computational tools like DFT elucidate the electronic effects of the 5-acetyl group?

Q. Advanced Research Focus

- Conceptual DFT : The acetyl group increases electrophilicity at C3/C5 via electron-withdrawing effects. Global hardness (η) and electronegativity (χ) calculations quantify reactivity trends .

- Fukui Functions : Local softness indices identify nucleophilic attack sites, explaining regioselectivity in cross-coupling reactions .

- Data Gaps : Experimental validation of computed redox potentials (e.g., via cyclic voltammetry) is needed to resolve theoretical vs. observed reactivity discrepancies .

What factors explain conflicting reports on the anti-viral activity of Ethyl 5-acetyl-1H-indole-2-carboxylate derivatives?

Q. Advanced Research Focus

- Biological Assay Variability : Differences in cell lines (e.g., MT-4 vs. PBMCs for HIV inhibition ) or viral strains affect IC₅₀ values.

- Structural Modifications : Substituent polarity (e.g., chloro vs. methoxy at C5) alters membrane permeability. For example, ethyl 5-chloro-1H-indole-2-carboxylate shows enhanced RT inhibition compared to acetyl derivatives .

- Resolution Strategy : Meta-analyses of structure-activity relationships (SAR) and standardized assay protocols (e.g., fixed viral loads) reduce variability .

What experimental approaches determine the stability of Ethyl 5-acetyl-1H-indole-2-carboxylate under varying conditions?

Q. Basic Research Focus

-

Accelerated Stability Testing :

Condition Method Key Metrics Thermal (40–80°C) HPLC monitoring Degradation products Photolytic UV-Vis spectroscopy λmax shifts Hydrolytic (pH 1–13) TLC/MS Ester hydrolysis kinetics

Q. Advanced Consideration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.